2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide
Description
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is a heterocyclic compound featuring a fused triazoloquinoline core linked via a thioether bridge to an acetamide group substituted with a phenethyl moiety. The triazoloquinoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-19(21-13-12-15-6-2-1-3-7-15)14-26-20-23-22-18-11-10-16-8-4-5-9-17(16)24(18)20/h1-11H,12-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJLQGRWPRHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis. In addition, this compound may also target the A2B adenosine receptor , which has been correlated with anticancer activity.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, which has been proven to effectively suppress tumor growth.
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway. Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a major role in tissue repair, regeneration, and cell division. In pathological conditions, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor growth.
Pharmacokinetics
In silico docking, admet, and toxicity studies have been carried out for similar compounds. These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness.
Result of Action
The compound’s action results in the suppression of tumor growth by inhibiting angiogenesis. It exhibits cytotoxic effects against certain cancer cell lines. For instance, one derivative of this compound exhibited the highest cytotoxic effect with IC 50 values of 6.2 and 4.9 μM against MCF-7 and HepG2, respectively.
Biological Activity
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C20H18N4OS |
| Molecular Weight | 362.45 g/mol |
| CAS Number | 671199-17-0 |
The unique structure combines a triazoloquinoline core with a thioether and an acetamide functionality, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Triazoloquinoline Core : Cyclization of precursors under acidic or basic conditions.
- Thioether Introduction : Thiolation using thiolating agents in the presence of catalysts.
- Acetamide Formation : Acylation with phenethylamine to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential DNA intercalator, disrupting DNA replication and transcription processes. Studies have shown that it can inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes. For instance, it has been evaluated for α-glucosidase inhibition, showing promising results with IC50 values comparable to standard inhibitors like acarbose . This suggests potential applications in diabetes management.
Antimicrobial Activity
Preliminary studies indicate that derivatives of triazoloquinoline compounds possess antimicrobial properties. The compound's structural features may enhance its ability to interact with microbial targets .
Case Studies
Several studies have explored the biological activity of similar compounds within the triazoloquinoline class:
- Anticonvulsant Activity : A related compound showed significant anticonvulsant properties in animal models, suggesting potential neurological applications .
- Antidiabetic Effects : Another study highlighted the anti-diabetic potential of triazole derivatives through enzyme inhibition pathways .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Intercalation : Disrupts normal DNA function.
- Enzyme Binding : Inhibits key metabolic enzymes involved in glucose metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- Bioactivity: Compound 11f exhibits antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the nitroquinoxaline moiety’s electron-withdrawing properties . The target compound’s triazoloquinoline core may favor kinase inhibition due to planar aromaticity.
- Synthetic Route : 11f was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method . The target compound’s synthesis likely involves thiol-ene coupling or nucleophilic substitution for thioether formation.
Patent-Based Triazolo-Pyrazine Derivatives
The European Patent Application (2022) discloses compounds such as 2-(4-cyano-1H-pyrazol-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide, which share the fused triazoloheterocycle but differ in substituents and core heteroatoms .
Comparative Analysis :
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Core Structure | Triazoloquinoline | Triazolopyrazine |
| Substituents | Phenethyl-thioacetamide | Cyclopentyl-ethyl-pyrrolotriazolo-pyrazine |
| Pharmacokinetic Profile | High lipophilicity (predicted) | Enhanced solubility (sulfonamide group) |
| Therapeutic Target | Kinases (hypothesized) | Protein-protein interaction inhibitors |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step protocols, starting with cyclization to form the triazoloquinoline core followed by thioether linkage formation. Key steps include:
- Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the triazoloquinoline moiety .
- Thioether coupling : Use of NaSH or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Amide formation : Carbodiimide-mediated coupling of phenethylamine to the thioacetate intermediate .
- Optimization involves adjusting temperature (60–120°C), solvent polarity (toluene/water mixtures), and stoichiometric ratios to maximize yields (reported 50–75%) and purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- HPLC : Determines purity (>95% required for pharmacological studies) and monitors stability under varying pH/temperature .
- NMR spectroscopy : Confirms regiochemistry of the triazole ring and thioether linkage (e.g., δ 3.8–4.2 ppm for –SCH₂– groups) .
- Mass spectrometry : Validates molecular weight (e.g., m/z ~450–500 for related analogs) and detects side products like des-thio derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data for triazoloquinoline derivatives be resolved?
- Case study : Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) may arise from assay conditions (e.g., serum protein interference) or impurity profiles.
- Methodology :
- Re-evaluate bioassays using standardized protocols (e.g., ATP-based viability assays with controlled serum levels) .
- Conduct batch-to-batch HPLC-MS comparisons to rule out structural analogs (e.g., regioisomeric triazoles) as contaminants .
- Perform molecular docking to correlate activity with binding affinity to targets like kinase domains .
Q. What strategies enhance the metabolic stability of this compound without compromising activity?
- Structural modifications :
- Fluorination : Introduce electron-withdrawing groups (e.g., 3-F substituents on the phenethyl moiety) to reduce oxidative metabolism .
- Steric shielding : Add methyl groups to the triazole ring to block CYP450-mediated degradation .
- In vitro assays : Use hepatic microsomes (human/rat) to measure half-life improvements (e.g., from 30 min to >2 hrs post-modification) .
Q. How does the thioether linker influence the compound’s pharmacokinetic profile?
- Comparative studies : Replace the –S– group with –O– or –CH₂– and assess:
- LogP : Thioethers increase lipophilicity (LogP ~3.5 vs. 2.8 for ethers), enhancing membrane permeability .
- Plasma protein binding : Thioethers show 85–90% binding (vs. 70–75% for ethers), impacting free drug concentration .
Methodological Guidance
Q. Designing SAR studies for triazoloquinoline derivatives: Which substituents are prioritized?
- Core modifications :
- Quinoline position : Electron-donating groups (e.g., –OCH₃ at C-6) enhance target affinity .
- Triazole substituents : Methyl groups at N-1 improve metabolic stability .
- Side chain variations :
- Phenethyl group : Halogenation (e.g., 4-Cl) increases selectivity for kinase targets .
- Statistical tools : Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity .
Q. How to troubleshoot low yields in the final amide coupling step?
- Common issues :
- Activation failure : Ensure fresh coupling agents (e.g., EDC/HOBt) and anhydrous conditions .
- Steric hindrance : Switch to DCM/THF mixtures to improve reagent solubility .
- Alternatives : Use uronium salts (HATU) or microwave-assisted synthesis to accelerate reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
